Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.
1,3-Diaminopropane is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.
1,3-Diaminopropane is a metabolite found in or produced by Saccharomyces cerevisiae.
Propane-1,3-diamine;hydrobromide
CAS No.: 18773-03-0
Cat. No.: VC21360850
Molecular Formula: C3H12Br2N2
Molecular Weight: 235.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18773-03-0 |
---|---|
Molecular Formula | C3H12Br2N2 |
Molecular Weight | 235.95 g/mol |
IUPAC Name | propane-1,3-diamine;dihydrobromide |
Standard InChI | InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |
Standard InChI Key | FSAFLEKOBQFCHY-UHFFFAOYSA-N |
SMILES | C(CN)CN.Br |
Canonical SMILES | C(CN)CN.Br.Br |
Boiling Point | 275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |
Flash Point | 75 °F (NTP, 1992) |
Melting Point | 10 °F (NTP, 1992) -12 °C |
Introduction
Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, a simple aliphatic diamine. The hydrobromide form enhances its solubility in polar solvents, making it useful in various chemical syntheses. This compound is identified by the CAS number 18773-03-0 and has a molecular formula of C₃H₁₁BrN₂, with a molecular weight of 155.04 g/mol .
Applications and Uses
Propane-1,3-diamine;hydrobromide is utilized in the synthesis of various compounds, including novel pharmaceuticals and industrial chemicals. It serves as a precursor in the synthesis of bis-(2,3,4-trimethoxybenzyl)propanediamines, which have shown potential in blocking rhythm disturbances and reducing ischemia-related effects in animal models. Additionally, it is used in the preparation of aliphatic diamines, which are essential in the production of polymers and resins.
Biological Significance
Propane-1,3-diamine is involved in biological processes as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. It interacts with several enzymes and is present in various living organisms, from bacteria to plants .
Safety and Handling
The compound is classified with hazard statements H315 and H319, indicating it causes skin irritation and serious eye irritation, respectively . Proper handling requires protective measures such as gloves and eye protection. Precautionary statements include P264, P280, P302+P352, and P305+P351+P338, among others .
Research Findings
Recent research highlights the versatility of propane-1,3-diamine;hydrobromide in synthetic chemistry. Its role in forming complex structures, such as coordination compounds with metals like nickel, demonstrates its potential in materials science . The compound's ability to participate in salt formation reactions enhances its utility in various chemical syntheses.
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